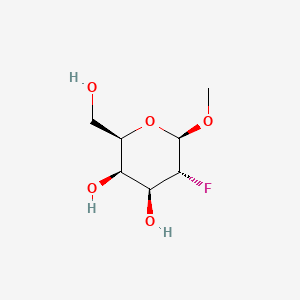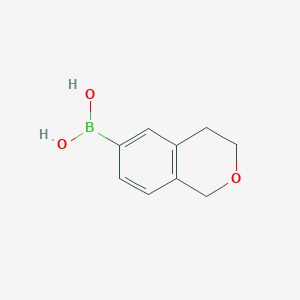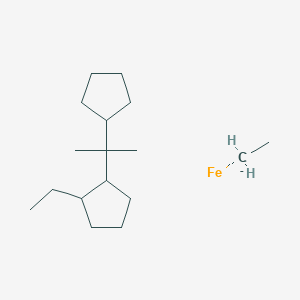![molecular formula C21H25NO4 B15287936 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzocbenzoxepin core, a dimethylamino propyl side chain, and an acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the benzocbenzoxepin core : This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
- Introduction of the dimethylamino propyl side chain : This is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propyl group.
- Hydroxylation : The introduction of the hydroxyl group at the 11th position can be accomplished using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
- Acetylation : The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
- Oxidizing agents : Potassium permanganate, chromium trioxide, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles : Halides, amines, thiols.
- Oxidation : Ketones, carboxylic acids.
- Reduction : Alcohols, amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Binding to receptors : It may interact with specific receptors on the cell surface or within the cell, modulating their activity.
- Enzyme inhibition : It may inhibit the activity of certain enzymes, affecting various biochemical pathways.
- Signal transduction : It may influence signal transduction pathways, leading to changes in cellular responses.
Propiedades
Fórmula molecular |
C21H25NO4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C21H25NO4/c1-22(2)11-5-10-21(25)17-7-4-3-6-16(17)14-26-19-9-8-15(12-18(19)21)13-20(23)24/h3-4,6-9,12,25H,5,10-11,13-14H2,1-2H3,(H,23,24) |
Clave InChI |
UUFGLFHAUFBCQT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1(C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
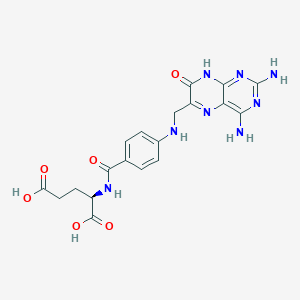

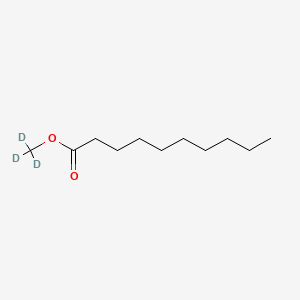
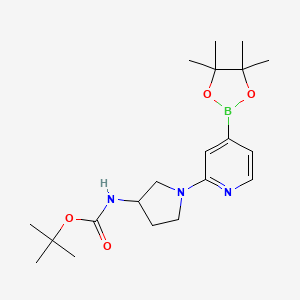
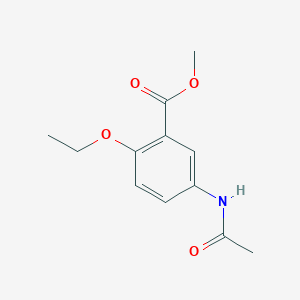
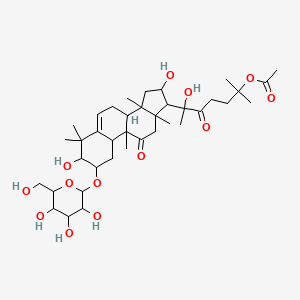
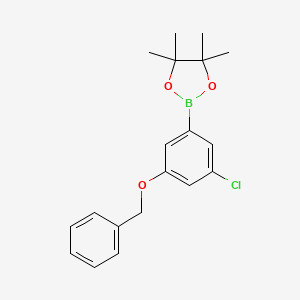
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
